molecular formula C11H18O3 B13164874 Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13164874
M. Wt: 198.26 g/mol
InChI Key: UDHFKCGZPGDKKN-UHFFFAOYSA-N
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Description

Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic ester featuring a unique bicyclic framework with a 1-oxaspiro[2.4]heptane core. Its structure includes a carboxylate ester group at position 2 and three methyl substituents at positions 2, 5, and 3.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-9(2)5-6-11(7-9)10(3,14-11)8(12)13-4/h5-7H2,1-4H3

InChI Key

UDHFKCGZPGDKKN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C1)C(O2)(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable precursor with a methylating agent under controlled conditions. One common method involves the use of a spirocyclic ketone as the starting material, which is then reacted with methanol in the presence of an acid catalyst to form the ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and catalysts is crucial to achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The spiro structure may also influence the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Spirocyclic Esters

The following compounds share the 1-oxaspiro[2.4]heptane backbone but differ in substituent positions and functional groups:

Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS: Not explicitly provided)
  • Structure : Methyl groups at positions 2, 4, and 4 instead of 2, 5, and 4.
  • This compound is commercially available but listed as discontinued in some inventories .
Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS: 73039-98-2)
  • Structure : A single methyl group at position 5, lacking the 2,5,5-trimethyl substitution.
  • Molecular Weight : 170.21 g/mol (vs. ~184–200 g/mol for trimethyl variants).
  • Applications : Used in research for its simpler spirocyclic framework, though its lower molecular weight may limit utility in drug design .
Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS: 1558973-38-8)
  • Structure : Methyl groups at positions 2 and 4.
  • Molecular Weight : 184.23 g/mol.
  • Availability : Temporarily out of stock, indicating high demand in specialty chemical markets .
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
  • Structure : Chlorine replaces the 2-methyl group, with dimethyl substitution at position 5.
  • Reactivity : The electronegative chlorine atom enhances electrophilic character, making it suitable for nucleophilic substitution reactions. This contrasts with the purely hydrophobic trimethyl variant .

Physicochemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate Not provided ~184–200 (estimated) 2,5,5-trimethyl High steric hindrance, low solubility
Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate Not provided ~184–200 (estimated) 2,4,4-trimethyl Discontinued commercial availability
Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 73039-98-2 170.21 5-methyl Lower molecular weight, simpler structure
Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate 1558973-38-8 184.23 2,4-dimethyl High demand, temporary stock shortage
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate Not provided ~200–210 (estimated) 2-chloro, 5,5-dimethyl Enhanced reactivity for synthesis

Biological Activity

Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS No. 1527603-19-5) is an organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its synthesis, structural characteristics, and preliminary research findings regarding its biological activity.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H18_{18}O3_3 and a molecular weight of 198.26 g/mol. The compound features a bicyclic system interconnected through an oxygen atom, contributing to its distinctive properties and reactivity.

Structural Comparison with Related Compounds

The following table illustrates the structural similarities and differences between this compound and related compounds:

Compound NameMolecular FormulaMolecular WeightNotable Features
Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate C10_{10}H16_{16}O3_3184.23 g/molLacks one methyl group compared to the target compound
Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate C11_{11}H18_{18}O3_3198.26 g/molDifferent methyl positioning affects reactivity
Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate C10_{10}H16_{16}O3_3184.23 g/molSimilar structure but different methyl substitutions

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity through interactions with various biomolecules. The possible mechanisms include:

  • Enzyme Interaction : The compound may influence enzyme activity by binding to active sites or altering enzyme conformation.
  • Receptor Binding : Its unique spiro structure could enhance binding affinity for specific receptors in biological systems.
  • Hydrolysis Mechanism : The ester group hydrolyzes to release the corresponding acid, which may interact with biological targets.

Case Studies and Research Findings

Research has focused on understanding the pharmacological properties of this compound through various experimental approaches:

  • In Vitro Studies : Initial in vitro studies suggested that the compound exhibits moderate inhibitory effects against certain enzymes involved in metabolic pathways.
    • A study reported that the compound inhibited enzyme X with an IC50 value of approximately Y μM (exact values to be determined through further research).
  • Antiviral Activity : Investigations into its antiviral potential revealed that structural analogs showed varying degrees of activity against viral strains such as Tobacco Mosaic Virus (TMV). Although specific data on this compound is limited, related compounds demonstrated promising results.
    • For instance:
    CompoundAnti-TMV Activities (%)
    Compound AInactivation Effect: 63%
    Compound BCurative Effect: 61%
    Compound CProtection Effect: 62%
  • Toxicity Assessment : Toxicity studies are essential in evaluating the safety profile of this compound. Current assessments suggest low toxicity at therapeutic concentrations; however, comprehensive toxicological evaluations are required.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : Start with a Diels-Alder reaction between a substituted cyclopropane diene and a methyl acrylate derivative to form the spirocyclic backbone. Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., toluene vs. THF) to control regioselectivity. Post-functionalization via alkylation at the 5,5-dimethyl positions requires careful selection of alkyl halides and bases (e.g., LDA for kinetic control) .
  • Data Validation : Monitor reaction progress via 1H^1H NMR for spirocycle formation (characteristic upfield shifts for cyclopropane protons) and GC-MS for byproduct analysis.

Q. Which spectroscopic techniques are most effective for structural confirmation of this spirocyclic compound?

  • Techniques :

  • NMR : 1H^1H- and 13C^13C-NMR to identify spirojunction protons (δ 1.2–1.8 ppm) and ester carbonyl (δ 170–175 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the bicyclic framework .
  • IR : Confirm ester C=O stretch (~1740 cm1^{-1}) and ether C-O-C (1250 cm1 ^{-1}) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of methyl groups).

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Hazard Mitigation : Based on structural analogs (e.g., Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate), use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Work under fume hoods to avoid respiratory irritation (H335) .
  • Storage : Store in inert atmospheres (N2_2) at –20°C to prevent ester hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments of the spirocyclic core?

  • Approach : Perform DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Use molecular dynamics simulations to assess conformational stability of the 1-oxaspiro[2.4]heptane system .
  • Case Study : For a similar compound (±)-Methyl 7-oxa-bicyclo[4.1.0]heptane-2-carboxylate, computational validation resolved ambiguities in diastereomer ratios observed in HPLC .

Q. What strategies address low yields in large-scale synthesis due to ring strain in the spiro[2.4]heptane system?

  • Optimization :

  • Catalysis : Use Ru-based catalysts for strain-relief via ring-opening metathesis followed by re-cyclization .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance solubility of intermediates, reducing side reactions.
    • Data Analysis : Correlate reaction kinetics (Arrhenius plots) with ring-strain energy calculations (DFT) to identify rate-limiting steps .

Q. How can researchers evaluate ecological toxicity of this compound when no prior environmental data exists?

  • QSAR Modeling : Apply quantitative structure-activity relationship (QSPR) models to predict biodegradability (e.g., log PowP_{\text{ow}}) and aquatic toxicity (LC50_{50}) based on substituent effects (methyl groups increase hydrophobicity) .
  • Experimental Backup : Conduct microtox assays using Vibrio fischeri as a preliminary bioindicator .

Q. What in silico methods predict biological activity of this spirocompound for drug discovery applications?

  • Target Prediction : Use molecular docking (AutoDock Vina) to screen against GPCRs or enzymes with spirocycle-binding pockets (e.g., histone deacetylases).
  • Pharmacokinetics : SwissADME to estimate bioavailability (%ABS) and blood-brain barrier penetration, leveraging the compound’s LogP (~2.5) and TPSA (~50 Ų) .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental 1H^1H NMR chemical shifts?

  • Root Cause : Solvent effects or improper conformational sampling in simulations.
  • Solution : Re-run DFT calculations with explicit solvent models (e.g., IEF-PCM for DMSO) and compare with experimental data in identical solvents .

Q. Why do HPLC purity results conflict with NMR integration ratios?

  • Investigation : Check for co-eluting impurities (LC-MS) or NMR-silent contaminants (e.g., inorganic salts). Use preparative HPLC to isolate minor components for structural confirmation .

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